N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-16(2)33-14-6-13-28-22(31)19-7-4-5-8-20(19)29-23(28)26-27-24(29)34-15-21(30)25-17-9-11-18(32-3)12-10-17/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVBGEZYFFDMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (CAS Number: 902933-11-3) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 463.5 g/mol. Its structure features a triazoloquinazoline moiety, which is known for various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interaction with essential enzymes or cellular structures.
Anticancer Potential
Several studies have explored the anticancer potential of triazoloquinazoline derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted in various experimental models. For example, one study demonstrated that certain derivatives could inhibit cell proliferation in human cancer cell lines through the modulation of cell cycle regulators .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic processes. Inhibitory activity against acetylcholinesterase and urease has been noted in related compounds, which may indicate similar effects for this compound . Such inhibition can lead to therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole ring plays a crucial role in binding to target proteins or enzymes due to its electron-withdrawing nature and ability to form hydrogen bonds. This interaction may disrupt normal cellular functions leading to the observed biological effects.
Case Study 1: Anticancer Activity
A study involving a series of triazoloquinazoline derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines. The derivative containing the methoxyphenyl group showed promising results in reducing cell viability by inducing apoptosis via the intrinsic pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against various Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant antibacterial activity through disruption of bacterial cell wall synthesis .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole scaffold. N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide has shown potential against various bacterial strains. For instance, research indicates that derivatives of triazole exhibit significant activity against resistant strains of bacteria, making them candidates for new antibiotic therapies .
Anticancer Properties
The quinazoline derivatives have also been investigated for their anticancer effects. Studies suggest that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : In a laboratory setting, N-(4-methoxyphenyl)-2-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide was tested against ESKAPE pathogens. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. The specific pathways affected included those related to p53 activation and Bcl-2 family proteins .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Bioactivity and Functional Insights
While direct bioactivity data for the target compound is absent, structurally related compounds exhibit diverse activities:
- Antioxidant and Anti-inflammatory Potential: highlights that sulfanyl acetamide derivatives with phenylpropanoid or benzoic acid moieties show antioxidant properties, suggesting the target compound’s 4-methoxyphenyl group may confer similar activity .
- Cellular Uptake and Solubility : The 3-(propan-2-yloxy)propyl chain may improve lipophilicity compared to shorter alkyl chains, as seen in ’s lumping strategy, which groups compounds with similar physicochemical properties .
Analytical Techniques
- NMR Profiling: As shown in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent effects, such as the alkoxy chain’s impact on the triazoloquinazolinone core .
- Mass Spectrometry : Molecular networking () could cluster the target compound with analogs based on fragmentation patterns (e.g., cosine scores >0.8 for similar sulfanyl acetamide derivatives) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
The synthesis involves coupling a triazoloquinazoline core with a thioacetamide moiety. A typical approach includes:
- Step 1 : Reacting 4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with chloroacetyl chloride in anhydrous dioxane, using triethylamine as a base to form the intermediate chloroacetamide derivative .
- Step 2 : Thiolation via nucleophilic substitution with N-(4-methoxyphenyl)thioacetamide under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize this compound spectroscopically?
Key analytical methods include:
- 1H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl protons), δ 3.8–4.2 ppm (methoxy and propyloxy groups), and δ 7.2–8.1 ppm (aromatic protons) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-O-C), and 2550–2600 cm⁻¹ (S-H, if unreacted) .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 526.18; observed: 526.21 ± 0.02) validates molecular weight .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : DMSO (>50 mg/mL) or dichloromethane (>20 mg/mL) for stock solutions .
- Storage : -20°C in amber vials under nitrogen to prevent oxidation of the sulfanyl group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
Apply a Box-Behnken design to three critical factors:
- Temperature (60–100°C), reaction time (12–24 hrs), and molar ratio (1:1.2–1:3 substrate:chloroacetyl chloride).
- Outcome : A quadratic model predicts optimal yield (82%) at 85°C, 18 hrs, and 1:2.5 ratio, validated by triplicate experiments .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time (5–10 min) and temperature .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5–50 μM in kinase inhibition assays) may arise from:
- Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter competitive inhibition profiles .
- Cellular Uptake : LogP (2.8 ± 0.3) correlates with membrane permeability; use LC-MS to quantify intracellular concentrations .
- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) can exhibit off-target activity. Perform HPLC-MS/MS to track metabolic stability .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the triazoloquinazoline core and kinase active sites (e.g., EGFR T790M, ΔG = -9.2 kcal/mol) .
- QSAR Models : Hammett constants (σ) for the 4-methoxyphenyl group correlate with anti-inflammatory activity (R² = 0.89 in murine models) .
Q. How do non-covalent interactions influence crystallinity and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
